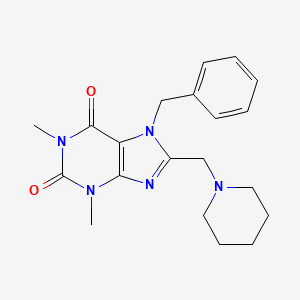

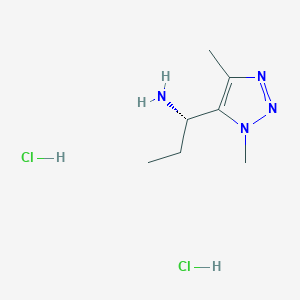

Methyl 3-(6-((3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

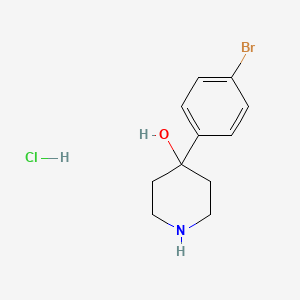

This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a tetrahydroquinazoline ring, and a carboxylate group. Piperazine rings are common in many pharmaceuticals, such as antipsychotics and antihistamines . Tetrahydroquinazoline is a type of heterocyclic compound that also appears in various drugs .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the piperazine ring and the tetrahydroquinazoline ring. One common method for synthesizing piperazine derivatives involves the cyclization of 1,2-diamine derivatives with sulfonium salts .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The piperazine ring, for example, is known to undergo reactions with acids and bases, and can also participate in substitution reactions .Scientific Research Applications

Synthesis and Antibacterial Activities

Research into the synthesis and antibacterial activities of compounds similar to the specified chemical reveals a broad interest in developing potent antibacterial agents. For instance, studies have demonstrated the synthesis of enantiomers of temafloxacin hydrochloride, highlighting minor differences in in vivo antibacterial activities despite similar pharmacological profiles (Chu et al., 1991). Similarly, the synthesis and structure-activity relationships of new quinolone antibacterials have been investigated, showing promising in vitro antibacterial activity against a range of pathogens (Ziegler et al., 1990).

Photostability and Photo-induced Electron Transfer

The photostability and photo-induced electron transfer of compounds with piperazine substituents have also been a significant focus. For example, the photochemistry of ciprofloxacin in aqueous solutions was studied, revealing insights into its photodegradation processes (Mella et al., 2001). Another study on luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituents shed light on the fluorescence quenching mechanisms, which could inform the development of fluorescent probes or drug tracking mechanisms (Gan et al., 2003).

Antimicrobial Study

The antimicrobial study of fluoroquinolone-based 4-thiazolidinones, another compound class related to the queried chemical structure, demonstrates the ongoing effort to enhance the antibacterial efficacy of fluoroquinolones by structural modification, offering insights into potential therapeutic applications (Patel & Patel, 2010).

Inhibition of HIV Replication

Investigations into fluoroquinoline derivatives have also shown potential beyond antibacterial activity, such as the inhibition of human immunodeficiency virus type 1 replication and cytokine production, suggesting broader pharmacological applications for similar compounds (Baba et al., 1998).

Mechanism of Action

properties

CAS RN |

896386-08-6 |

|---|---|

Molecular Formula |

C29H36FN5O5 |

Molecular Weight |

553.635 |

IUPAC Name |

methyl 3-[6-[3-[4-(2-fluorophenyl)piperazin-1-yl]propylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C29H36FN5O5/c1-40-28(38)21-11-12-22-24(20-21)32-29(39)35(27(22)37)15-6-2-3-10-26(36)31-13-7-14-33-16-18-34(19-17-33)25-9-5-4-8-23(25)30/h4-5,8-9,11-12,20H,2-3,6-7,10,13-19H2,1H3,(H,31,36)(H,32,39) |

InChI Key |

FLKYYRCOLVLREG-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCCCN3CCN(CC3)C4=CC=CC=C4F |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2577819.png)

![4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-2,5-dimethylmorpholine](/img/structure/B2577823.png)

![ethyl 4-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2577824.png)

![4-Propoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2577832.png)

![N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2577834.png)